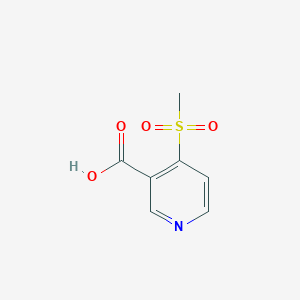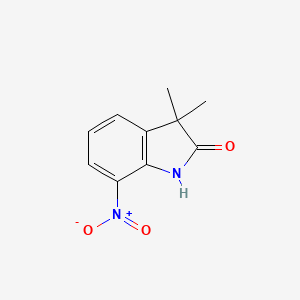
3,3-Dimethyl-7-nitroindolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-7-nitroindolin-2-one typically involves the nitration of 3,3-dimethylindolin-2-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position of the indolin-2-one ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
化学反应分析
Types of Reactions
3,3-Dimethyl-7-nitroindolin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, or other catalytic hydrogenation methods.
Nitrating Agents: Concentrated nitric acid and sulfuric acid for the initial synthesis.
Major Products Formed
Reduction Product: 3,3-Dimethyl-7-aminoindolin-2-one.
Substitution Products: Various substituted indolin-2-one derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including potential antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in designing antitumor agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,3-Dimethyl-7-nitroindolin-2-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling pathways related to cell growth, differentiation, and apoptosis . The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
相似化合物的比较
Similar Compounds
3,5-Substituted Indolin-2-one Derivatives: These compounds share a similar core structure but differ in the substitution pattern, leading to variations in their biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules have diverse biological activities and are used in various applications.
Uniqueness
3,3-Dimethyl-7-nitroindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group at the 7-position and the dimethyl groups at the 3-position make it a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications .
属性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC 名称 |
3,3-dimethyl-7-nitro-1H-indol-2-one |
InChI |
InChI=1S/C10H10N2O3/c1-10(2)6-4-3-5-7(12(14)15)8(6)11-9(10)13/h3-5H,1-2H3,(H,11,13) |
InChI 键 |
MSDXBNHLHVWWJS-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C(=CC=C2)[N+](=O)[O-])NC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


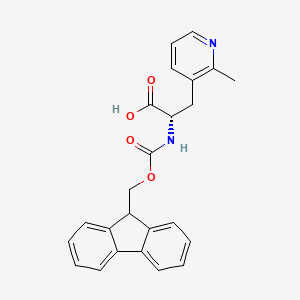
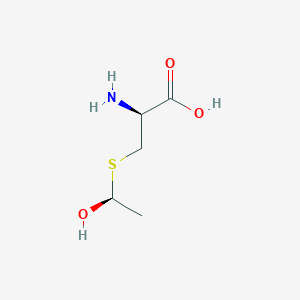
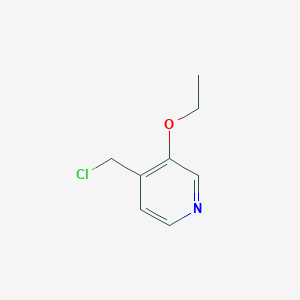
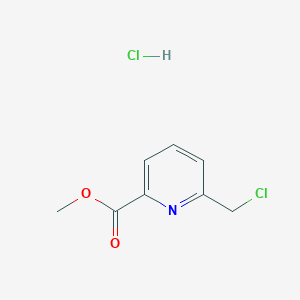
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13658539.png)
![4-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13658545.png)
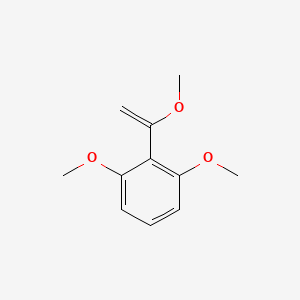
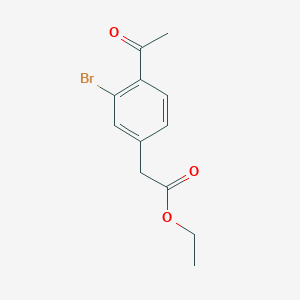
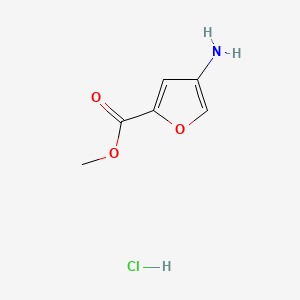
![3-[[(8|A,9S)-6'-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13658571.png)
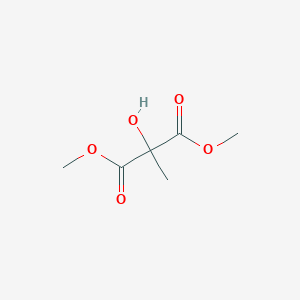
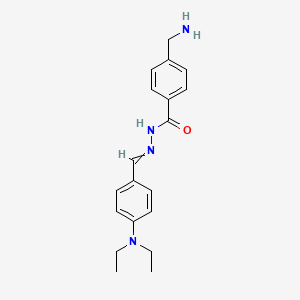
![1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13658581.png)
